molecular formula C12H23N3S B6638320 N-(2-tert-butylsulfanylethyl)-1-(1-methylpyrazol-4-yl)ethanamine

N-(2-tert-butylsulfanylethyl)-1-(1-methylpyrazol-4-yl)ethanamine

Cat. No.: B6638320
M. Wt: 241.40 g/mol
InChI Key: XFCZNLQQLDVHJK-UHFFFAOYSA-N
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Description

N-(2-tert-butylsulfanylethyl)-1-(1-methylpyrazol-4-yl)ethanamine is an organic compound characterized by the presence of a tert-butylsulfanyl group, a pyrazole ring, and an ethanamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-tert-butylsulfanylethyl)-1-(1-methylpyrazol-4-yl)ethanamine typically involves multiple steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a suitable diketone under acidic conditions.

    Introduction of the tert-butylsulfanyl group: This step involves the reaction of a suitable alkyl halide with a thiol to form the tert-butylsulfanyl group.

    Formation of the ethanamine chain: This can be done by reacting an appropriate amine with an alkyl halide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2-tert-butylsulfanylethyl)-1-(1-methylpyrazol-4-yl)ethanamine can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the tert-butylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrazole ring can be reduced under specific conditions to form dihydropyrazoles.

    Substitution: The ethanamine chain can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydropyrazoles.

    Substitution: Various substituted ethanamine derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a ligand for studying enzyme interactions or as a probe in biochemical assays.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of N-(2-tert-butylsulfanylethyl)-1-(1-methylpyrazol-4-yl)ethanamine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the pyrazole ring and the tert-butylsulfanyl group can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(2-tert-butylsulfanylethyl)-1-(1-phenylpyrazol-4-yl)ethanamine: Similar structure but with a phenyl group instead of a methyl group on the pyrazole ring.

    N-(2-tert-butylsulfanylethyl)-1-(1-methylimidazol-4-yl)ethanamine: Similar structure but with an imidazole ring instead of a pyrazole ring.

Uniqueness

N-(2-tert-butylsulfanylethyl)-1-(1-methylpyrazol-4-yl)ethanamine is unique due to the combination of the tert-butylsulfanyl group and the pyrazole ring, which can confer specific chemical and biological properties. This uniqueness can be leveraged in the design of new compounds with tailored properties for specific applications.

Properties

IUPAC Name

N-(2-tert-butylsulfanylethyl)-1-(1-methylpyrazol-4-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N3S/c1-10(11-8-14-15(5)9-11)13-6-7-16-12(2,3)4/h8-10,13H,6-7H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFCZNLQQLDVHJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN(N=C1)C)NCCSC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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